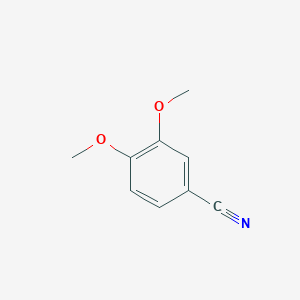
N-Hydroxynaphthalimide
Overview
Description
N-Hydroxynaphthalimide is an organic compound with the molecular formula C12H7NO3. It is a derivative of naphthalene and contains a hydroxyl group bonded to nitrogen within an intramolecular conjugated structure. This compound is known for its role as a catalyst in various organic reactions, particularly in oxidation processes.
Mechanism of Action
Target of Action
N-Hydroxynaphthalimide (NHPI) primarily targets the hydrogen atoms in organic compounds . The radical derived by removal of a hydrogen atom from NHPI is called N-phthalimido-N-oxyl (PINO), which is a powerful H-atom abstracting agent .
Mode of Action
NHPI interacts with its targets through a process known as hydrogen atom transfer (HAT). In this process, the PINO radical abstracts a hydrogen atom from the target molecule, leading to the formation of a substrate radical . This substrate radical is then capable of engaging in diverse transformations .
Biochemical Pathways
The biochemical pathways affected by NHPI are largely dependent on the nature of the substrate radical formed during the HAT process. These substrate radicals can participate in various radical reactions, leading to the formation of new organic compounds . The exact pathways and their downstream effects can vary widely depending on the specific reaction conditions and substrates involved.
Pharmacokinetics
It’s known that nhpi is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile , which could influence its bioavailability.
Result of Action
The primary result of NHPI’s action is the generation of substrate radicals, which can undergo various transformations to form new organic compounds . This makes NHPI a valuable tool in organic synthesis .
Action Environment
The action, efficacy, and stability of NHPI can be influenced by various environmental factors. For instance, the nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can all affect the reductive decarboxylative fragmentation of NHPI esters . Additionally, the solvent used can influence the color of synthesized NHPI, with an irreversible color transition from white to yellow .
Biochemical Analysis
Biochemical Properties
N-Hydroxynaphthalimide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The exact biomolecules that this compound interacts with can vary depending on the specific biochemical context .
Cellular Effects
This compound can have diverse effects on cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects can vary depending on the animal model and the experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in can vary depending on the biochemical context .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can have effects on its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the cellular context .
Subcellular Localization
The subcellular localization of this compound can have effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization can vary depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide can be synthesized through several methods. One common approach involves the reaction of naphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like water. After the reaction, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxynaphthalimide undergoes various chemical reactions, including:
Oxidation: It acts as a redox mediator in the oxidation of aromatic alcohols to aldehydes.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include bases like lutidine and oxidizing agents such as molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products:
Oxidation: The major products include aldehydes and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
N-Hydroxynaphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is explored for its potential in biological systems, including its role in oxidative stress and redox biology.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of drugs that target oxidative pathways.
Comparison with Similar Compounds
N-Hydroxyphthalimide: This compound is structurally similar and also acts as a catalyst in oxidation reactions.
N-Hydroxy-1,8-naphthalimide triflate: This derivative is used as a cationic photoinitiator and nonionic photoacid generator, highlighting its versatility in different applications.
Uniqueness: N-Hydroxynaphthalimide’s unique structure, with a naphthalene backbone and a hydroxyl group bonded to nitrogen, provides distinct reactivity patterns compared to other N-hydroxyimide analogs. Its ability to generate N-oxyl radicals efficiently makes it a valuable catalyst in various oxidation processes, setting it apart from similar compounds.
Properties
IUPAC Name |
2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWCUGUUDHJVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064884 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7797-81-1 | |
| Record name | N-Hydroxynaphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalhydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynaphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZG9AVW5V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)










